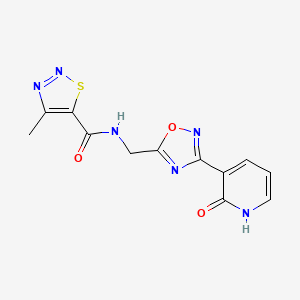

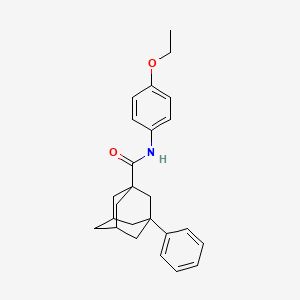

![molecular formula C8H12F3NO2S B2880320 (4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide CAS No. 2138181-01-6](/img/structure/B2880320.png)

(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorinated pyrroles are a class of compounds that have been the subject of much research due to their potential applications in various fields . They are characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and one or more fluorine atoms .

Molecular Structure Analysis

The molecular structure of fluorinated pyrroles is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and one or more fluorine atoms .Chemical Reactions Analysis

Fluorinated pyrroles can undergo various chemical reactions. For instance, they can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents

Fluoropyrrole derivatives are important anti-inflammatory agents . They can be used to reduce inflammation in the body, which is beneficial for treating conditions like arthritis, asthma, and autoimmune diseases .

GnRH Receptor Antagonists

Fluoropyrrole derivatives can act as stable GnRH (Gonadotropin-releasing hormone) receptor antagonists . These compounds can be used to treat conditions like endometriosis, uterine fibroids, and certain types of cancer .

Inhibitors of HCV NS5B Polymerase

Fluoropyrrole derivatives can inhibit HCV NS5B polymerase , an enzyme that plays a crucial role in the replication of the hepatitis C virus. This makes them potential candidates for the development of antiviral drugs .

Angiotensin II Receptor Antagonists

Fluoropyrrole derivatives can act as Angiotensin II receptor antagonists , which are used in therapy for treating hypertension . These compounds can help lower blood pressure and reduce the risk of stroke and heart attack .

Broad-Spectrum Insecticides

Fluorinated pyrrole derivative chlorfenapyr was commercialized as a broad-spectrum insecticide . It can be used to control a wide range of pests, including insects, mites, and ticks .

6. Altering Electronic Properties of Ligand Systems Fluorination is used to alter the electronic properties of the ligand system and the electronic properties of chelated metal ions . This can be useful in various fields, including materials science, catalysis, and drug design .

Increasing Oxidative Stability

Fluorination can make the ligand less prone to oxidative decomposition reactions . This can enhance the stability of the compound, making it more suitable for various applications .

Altering Solubility

Fluorination and perfluoroalkylation can drastically alter the solubility of the ligand system . This can be useful in various applications, such as drug delivery and materials science .

Direcciones Futuras

Propiedades

IUPAC Name |

(4aS,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHIIKVCMHAKIY-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(CNC[C@H]2S(=O)(=O)C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)

![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)

![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)

![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)

![11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2880250.png)

![2-ethyl-6-(4-methylbenzyl)-5-((3-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2880257.png)